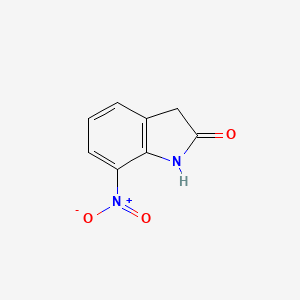

7-Nitrooxindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-nitro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-7-4-5-2-1-3-6(10(12)13)8(5)9-7/h1-3H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGANBSWHOYEFKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)[N+](=O)[O-])NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423729 | |

| Record name | 7-Nitrooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25369-31-7 | |

| Record name | 7-Nitrooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Nitrooxindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Nitrooxindole structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitrooxindole, a derivative of the privileged oxindole scaffold, presents a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the structure, chemical properties, and synthesis of this compound. It includes a compilation of available physicochemical and spectroscopic data, detailed experimental protocols for its characterization, and an exploration of its potential biological significance. This document aims to serve as a foundational resource for researchers engaged in the study and application of this compound.

Introduction

The oxindole core is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. The introduction of a nitro group at the 7-position of the oxindole ring system yields this compound, a compound with the potential for unique chemical reactivity and pharmacological properties. The electron-withdrawing nature of the nitro group is anticipated to modulate the electron density of the bicyclic system, influencing its reactivity, physicochemical properties, and interactions with biological targets. This guide provides an in-depth analysis of this compound, consolidating its known characteristics to facilitate further research and development.

Chemical Structure and Properties

This compound is formally known as 7-nitro-1,3-dihydro-2H-indol-2-one. Its chemical structure consists of a benzene ring fused to a pyrrolidin-2-one ring, with a nitro group substituted at the C7 position of the aromatic ring.

Chemical Structure:

Figure 1. Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Reference |

| IUPAC Name | 7-nitro-1,3-dihydro-2H-indol-2-one | [1] |

| CAS Number | 25369-31-7 | [1] |

| Molecular Formula | C₈H₆N₂O₃ | [1] |

| Molecular Weight | 178.15 g/mol | [1] |

| Melting Point | 228-229 °C | |

| pKa (Predicted) | 12.53 ± 0.20 | |

| XlogP (Predicted) | 0.6 | [1] |

| SMILES | C1C2=C(C(=CC=C2)--INVALID-LINK--[O-])NC1=O | [1] |

| InChI | InChI=1S/C8H6N2O3/c11-7-4-5-2-1-3-6(10(12)13)8(5)9-7/h1-3H,4H2,(H,9,11) | [1] |

Spectroscopic Data

The structural elucidation of this compound is critically dependent on various spectroscopic techniques. The available data is summarized below.

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available |

2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.

| Chemical Shift (ppm) | Assignment |

| Data not available |

2.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are expected to include:

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3200 | N-H stretch (amide) |

| ~1700 | C=O stretch (lactam) |

| ~1530, ~1350 | N-O asymmetric and symmetric stretch (nitro group) |

| ~1600, ~1470 | C=C stretch (aromatic ring) |

2.4.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Ion Assignment |

| 178.04 | [M]⁺ (Molecular Ion) |

| Fragmentation data not available |

Synthesis of this compound

General Experimental Workflow for Synthesis and Characterization

The following diagram outlines a general workflow for the synthesis and characterization of a substituted oxindole like this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

While the oxindole scaffold is associated with a broad range of biological activities, specific data on the biological targets and mechanism of action for this compound are limited. However, based on the known pharmacology of related nitro-aromatic compounds and oxindole derivatives, several potential areas of investigation can be proposed. For instance, many nitro-aromatic compounds are known to be substrates for nitroreductase enzymes, a process that can lead to the formation of reactive nitrogen species with cytotoxic or signaling properties.

Hypothetical Signaling Pathway Inhibition

Given the structural similarities of oxindoles to kinase inhibitors, it is plausible that this compound could exhibit inhibitory activity against certain protein kinases. The following diagram illustrates a hypothetical mechanism of kinase inhibition.

Caption: Hypothetical inhibition of a protein kinase by this compound.

Experimental Protocols

Due to the limited availability of specific experimental procedures for this compound in the literature, this section provides generalized protocols for key analytical techniques that would be employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Procedure:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum using a standard pulse program. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups.

Procedure (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum over a typical range (e.g., 4000-400 cm⁻¹).

-

The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Procedure (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and chemical biology. This technical guide has consolidated the available structural and physicochemical data, while also highlighting the current gaps in the experimental literature, particularly concerning detailed synthesis protocols, comprehensive spectroscopic characterization, and specific biological activity. The provided general experimental workflows and hypothetical signaling pathway offer a starting point for researchers interested in exploring the properties and potential applications of this intriguing molecule. Further research is warranted to fully elucidate the chemical and biological profile of this compound.

References

7-Nitrooxindole: A Technical Overview for Researchers

CAS Number: 25369-31-7[1] IUPAC Name: 7-nitro-1,3-dihydroindol-2-one[2]

This technical guide provides an in-depth overview of 7-Nitrooxindole, a heterocyclic compound of interest to researchers in drug discovery and development. While specific experimental data on this compound is limited in publicly accessible literature, this document consolidates available information and presents data on closely related oxindole derivatives to provide a valuable resource for scientific professionals. The oxindole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₃ | PubChem[2] |

| Molecular Weight | 178.14 g/mol | PubChem |

| Monoisotopic Mass | 178.03784 Da | PubChem[2] |

| Predicted XlogP | 0.6 | PubChem[2] |

Biological Activity of Related Oxindole Derivatives

| Compound | Inhibition of TNF-α Release (%) | Inhibition of IL-6 Release (%) |

| 7c | >40 | Not specified |

| 7i | 44.5 | 57.2 |

| 7k | >40 | Not specified |

| 8d | >40 | Not specified |

| 8e | >40 | Not specified |

| Data sourced from a study on substituted indole-2-one and 7-aza-2-oxindole derivatives, not this compound itself.[3] |

Experimental Protocols

Synthesis of 7-Nitro Substituted Indole Scaffold

A specific, detailed synthesis protocol for this compound is not widely published. However, a representative method for the selective nitration of the 7-position of an indole ring, to produce the related compound 7-nitroindole, has been described. This indirect method circumvents the challenges of direct nitration of the electron-rich indole ring.

Protocol for the Synthesis of 7-Nitroindole:

-

Preparation of the Indoline Intermediate: The synthesis begins with the reduction of indole to indoline. This is followed by the introduction of a sulfonate group at the 2-position and acetylation of the nitrogen atom to protect it during the subsequent nitration step.

-

Nitration: The protected indoline intermediate is then subjected to nitration. A solution of acetyl nitrate, prepared by mixing acetic anhydride and nitric acid, is added dropwise to the indoline derivative while maintaining a low temperature (at or below 10°C). This step selectively introduces a nitro group at the 7-position.

-

Deprotection and Aromatization: The nitrated intermediate is isolated and then subjected to alkaline hydrolysis using an aqueous solution of sodium hydroxide. This step removes the sulfonate and acetyl protecting groups and simultaneously dehydrogenates the indoline ring back to an indole ring, yielding 7-nitroindole.

-

Purification: The resulting 7-nitroindole is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol and water.

In Vitro Anti-Inflammatory Activity Assay

The following is a general protocol for evaluating the anti-inflammatory activity of compounds like this compound, based on methods used for similar derivatives.[3]

-

Cell Culture: RAW264.7 macrophage cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 2 hours).

-

Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium and incubating for a further period (e.g., 22 hours).

-

Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage inhibition of cytokine release by the test compound is calculated relative to the LPS-stimulated control group. The IC₅₀ value, the concentration of the compound that causes 50% inhibition, can then be determined from a dose-response curve.

Potential Signaling Pathways

The precise mechanism of action for this compound has not been elucidated. However, based on the known biological activities of other oxindole derivatives, it is plausible that it may exert its effects through the modulation of key signaling pathways involved in inflammation and cancer. Many oxindole derivatives have been shown to inhibit protein kinases and modulate pathways that regulate apoptosis and the inflammatory response.

Below is a diagram representing a plausible anti-inflammatory signaling pathway that could be targeted by an oxindole derivative.

References

- 1. Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H6N2O3) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 7-Nitrooxindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 7-nitrooxindole, a key heterocyclic scaffold in medicinal chemistry and drug development. This document details the starting materials, experimental protocols, and quantitative data to facilitate the laboratory synthesis of this important compound.

Introduction

This compound is a valuable building block in the synthesis of various biologically active molecules. The presence of the nitro group at the 7-position of the oxindole core offers a versatile handle for further chemical modifications, enabling the development of novel therapeutic agents. This guide explores the most common and effective strategies for the synthesis of this compound, providing detailed experimental procedures and comparative data to aid researchers in selecting the most suitable method for their specific needs.

Synthetic Strategies and Starting Materials

The synthesis of this compound can be approached through several distinct pathways, each with its own advantages and challenges. The most prominent strategies involve:

-

Reduction of 7-Nitroisatin: This is a widely employed and reliable method that utilizes the corresponding isatin derivative as the immediate precursor.

-

Direct Nitration of Oxindole: While seemingly the most straightforward approach, this method is often hampered by poor regioselectivity, leading to a mixture of nitrated isomers.

-

Reductive Cyclization of a Dinitrophenyl Precursor: This strategy involves the construction of the oxindole ring from an appropriately substituted benzene derivative.

This guide will focus on the most dependable and well-documented of these routes, providing detailed protocols for each.

Experimental Protocols

Synthesis of this compound via Reduction of 7-Nitroisatin

This two-step process begins with the synthesis of 7-nitroisatin, followed by its reduction to the target this compound.

Step 1: Synthesis of 7-Nitroisatin from 2-Amino-3-nitrobenzoic Acid

This procedure involves the Sandmeyer isonitrosoacetanilide isatin synthesis.

Experimental Protocol:

-

Preparation of Chloral Hydrate Solution: In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 113 g (0.68 mol) of chloral hydrate in 500 mL of water.

-

Formation of the Isonitrosoacetanilide Intermediate: To the chloral hydrate solution, add a solution of 122 g (0.67 mol) of 2-amino-3-nitrobenzoic acid in 500 mL of water. Then, add a solution of 150 g (2.16 mol) of hydroxylamine hydrochloride in 500 mL of water.

-

Reaction Execution: Heat the mixture to 60 °C and stir vigorously. The reaction is typically complete within 1-2 hours, as indicated by the formation of a precipitate.

-

Isolation of the Intermediate: Cool the reaction mixture in an ice bath and filter the precipitated isonitrosoacetanilide derivative. Wash the solid with cold water and dry it thoroughly.

-

Cyclization to 7-Nitroisatin: In a separate flask, carefully add 200 mL of concentrated sulfuric acid and heat it to 80 °C. Slowly add the dried isonitrosoacetanilide intermediate in small portions, controlling the temperature to not exceed 90 °C.

-

Work-up and Purification: After the addition is complete, cool the reaction mixture to room temperature and pour it onto 1 kg of crushed ice. The 7-nitroisatin will precipitate. Filter the solid, wash it extensively with cold water until the washings are neutral, and dry it to obtain the crude product. Recrystallization from glacial acetic acid or ethanol can be performed for further purification.

Quantitative Data:

| Starting Material | Reagents | Reaction Time | Temperature | Yield |

| 2-Amino-3-nitrobenzoic Acid | Chloral hydrate, Hydroxylamine hydrochloride, H₂SO₄ | 3-4 hours | 60-90 °C | 75-85% |

Step 2: Wolff-Kishner Reduction of 7-Nitroisatin to this compound

This classic reduction method converts the C3-carbonyl group of the isatin to a methylene group.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, place 10 g (0.052 mol) of 7-nitroisatin and 100 mL of diethylene glycol.

-

Hydrazone Formation: Add 10 mL (0.2 mol) of hydrazine hydrate (80% solution) to the mixture. Heat the reaction to 100 °C and maintain for 1 hour to form the hydrazone intermediate.

-

Reduction: To the hot solution, carefully add 12 g (0.21 mol) of potassium hydroxide pellets in small portions. The temperature of the reaction mixture will increase.

-

Reaction Execution: Increase the temperature to 190-200 °C and reflux for 3-4 hours. During this time, water and excess hydrazine will distill off.

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it into 500 mL of cold water. Acidify the solution with concentrated hydrochloric acid to a pH of 2-3. The this compound will precipitate. Filter the solid, wash it with cold water, and dry it. The crude product can be recrystallized from ethanol or acetic acid to yield a pure product.[1][2][3]

Quantitative Data:

| Starting Material | Reagents | Reaction Time | Temperature | Yield |

| 7-Nitroisatin | Hydrazine hydrate, KOH, Diethylene glycol | 4-5 hours | 100-200 °C | 80-90% |

Alternative Route: Synthesis from 2-Chloro-N-(2,6-dinitrophenyl)acetamide

This method involves an intramolecular cyclization to form the oxindole ring.

Step 1: Synthesis of 2-Chloro-N-(2,6-dinitrophenyl)acetamide

Experimental Protocol:

-

Reaction Setup: In a 250 mL flask, dissolve 18.3 g (0.1 mol) of 2,6-dinitroaniline in 100 mL of anhydrous dichloromethane.

-

Acylation: Cool the solution to 0 °C in an ice bath. Slowly add 11.3 g (0.1 mol) of chloroacetyl chloride dropwise to the stirred solution.

-

Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up and Purification: Wash the reaction mixture with water (2 x 50 mL) and then with saturated sodium bicarbonate solution (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol.

Quantitative Data:

| Starting Material | Reagent | Reaction Time | Temperature | Yield |

| 2,6-Dinitroaniline | Chloroacetyl chloride | 12 hours | 0 °C to RT | 85-95% |

Step 2: Reductive Cyclization to this compound

Experimental Protocol:

-

Reaction Setup: In a 500 mL flask, suspend 25.9 g (0.1 mol) of 2-chloro-N-(2,6-dinitrophenyl)acetamide in 200 mL of ethanol.

-

Reduction: Add 55 g (1.0 mol) of iron powder and 10 mL of concentrated hydrochloric acid.

-

Reaction Execution: Heat the mixture to reflux and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up and Purification: After the reaction is complete, filter the hot solution to remove the iron residues. Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer and remove the solvent to obtain the crude this compound. Purification can be achieved by column chromatography on silica gel or by recrystallization.

Quantitative Data:

| Starting Material | Reagents | Reaction Time | Temperature | Yield |

| 2-Chloro-N-(2,6-dinitrophenyl)acetamide | Iron powder, HCl | 4-6 hours | Reflux | 60-70% |

Visualizing the Synthetic Pathways

To provide a clear visual representation of the described synthetic routes, the following diagrams have been generated using the DOT language.

Caption: Synthesis of 7-Nitroisatin from 2-Amino-3-nitrobenzoic Acid.

Caption: Wolff-Kishner Reduction of 7-Nitroisatin.

Caption: Alternative Synthesis of this compound.

Conclusion

This guide has detailed two robust and reproducible methods for the synthesis of this compound, a key intermediate for the development of novel pharmaceuticals. The reduction of 7-nitroisatin via the Wolff-Kishner reaction offers a high-yielding and reliable pathway. An alternative route starting from 2,6-dinitroaniline provides another viable option. The provided experimental protocols and quantitative data are intended to serve as a valuable resource for researchers in the field of organic and medicinal chemistry, enabling the efficient and successful synthesis of this important scaffold. Careful attention to reaction conditions and purification techniques is crucial for obtaining high yields and purity of the final product.

References

An In-depth Technical Guide on the Core Mechanism of Action of 7-Nitrooxindole in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer activity of 7-nitrooxindole and its derivatives. The document synthesizes current research findings, presenting detailed information on the compound's impact on cell cycle progression, apoptosis induction, and key signaling pathways in cancer cells. Quantitative data from various studies are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language.

Introduction to this compound as an Anticancer Agent

Oxindole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their diverse biological activities, including potent anticancer properties. Among these, the nitro-substituted oxindoles, particularly this compound, have garnered attention for their ability to inhibit cancer cell proliferation through multiple mechanisms. These compounds often serve as scaffolds for the synthesis of more complex molecules, such as spirooxindoles, which also exhibit significant antitumor effects. The core mechanism of action of this compound and its related compounds involves the induction of cell cycle arrest and apoptosis, often mediated by the modulation of critical intracellular signaling pathways.

Induction of Cell Cycle Arrest

A primary mechanism by which this compound and its derivatives exert their anticancer effects is through the disruption of the normal cell cycle progression in cancer cells. This leads to an accumulation of cells in specific phases of the cell cycle, preventing them from dividing and proliferating.

2.1. G1 and G2/M Phase Arrest:

Studies on various nitroindole derivatives have demonstrated their capability to induce cell cycle arrest in either the G1 or G2/M phase, depending on the specific compound and cancer cell line. For instance, some substituted 5-nitroindole scaffolds have been shown to cause cell cycle arrest in the sub-G1/G1 phase.[1] In other cases, derivatives have been observed to induce a G2/M phase arrest.[2] This arrest is often accompanied by modulation of key cell cycle regulatory proteins.

2.2. Modulation of Cell Cycle Regulatory Proteins:

The arrest at different phases of the cell cycle is a direct consequence of the altered expression or activity of crucial regulatory proteins. While specific data for this compound is part of a broader class of compounds, the general mechanism involves the downregulation of cyclins and cyclin-dependent kinases (CDKs) that drive the cell cycle forward. For example, a G2/M arrest is often associated with decreased levels of Cyclin B1 and CDK1.

Quantitative Data on Cell Cycle Arrest:

| Compound | Cell Line | Concentration | Effect on Cell Cycle | Reference |

| Compound 7 (a nitrooxindole derivative) | MDA-MB-231 | 16 µM | Increase in G2/M phase population | [3] |

| Compound 7h (a pyrazole-pyrazine derivative) | HCT116, SW620 | Not Specified | G2/M phase arrest | [2] |

| Substituted 5-nitroindoles | Not Specified | Not Specified | Sub-G1/G1 phase arrest | [1] |

Induction of Apoptosis

Beyond halting cell proliferation, this compound and its analogs can actively induce programmed cell death, or apoptosis, in cancer cells. This is a critical feature for an effective anticancer agent.

3.1. Intrinsic and Extrinsic Apoptotic Pathways:

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. The intrinsic pathway is a common target for chemotherapeutic agents and is characterized by mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[4][5] Many indole derivatives have been found to trigger this intrinsic pathway.[6] Nitric oxide, a molecule with structural similarities to the nitro group in this compound, is known to activate the intrinsic apoptotic pathway by inducing the degradation of the anti-apoptotic protein MCL-1.[7]

3.2. Key Molecular Events in Apoptosis Induction:

The induction of apoptosis by nitrooxindole derivatives is associated with several key molecular events:

-

Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels is a common mechanism by which these compounds induce apoptosis.[1][3] ROS can cause cellular damage and trigger the mitochondrial apoptotic cascade.

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins of the Bcl-2 family is crucial for regulating apoptosis. Nitroindole compounds can shift this balance in favor of apoptosis.

-

Caspase Activation: The apoptotic cascade culminates in the activation of caspases, a family of proteases that execute the dismantling of the cell. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3, -7) is a hallmark of apoptosis.[5][8]

-

PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a key DNA repair enzyme that is cleaved and inactivated by caspase-3 during apoptosis. This event is often used as a marker of apoptosis.[2]

Quantitative Data on Apoptosis Induction:

| Compound | Cell Line | Concentration | Apoptotic Effect | Reference |

| Compound 7 (a nitrooxindole derivative) | MDA-MB-231 | 16 µM | Increased percentage of Annexin-V positive cells | [3] |

| Substituted 5-nitroindoles | Not Specified | Not Specified | Induction of apoptosis | [1] |

Modulation of Key Signaling Pathways

The effects of this compound and its derivatives on cell cycle and apoptosis are orchestrated through the modulation of various intracellular signaling pathways that are often dysregulated in cancer.

4.1. PI3K/Akt/mTOR Pathway:

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. This pathway is frequently hyperactivated in many cancers. Indole compounds have been shown to inhibit this pathway, leading to a reduction in cancer cell viability.[6] Inhibition of Akt and mTOR can lead to the induction of both apoptosis and autophagy.[6]

4.2. MAPK Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a central role in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[9] The role of this pathway in the context of nitrooxindole's action can be complex. For instance, some indole alkaloids have been shown to inhibit the phosphorylation of ERK, JNK, and p38, thereby blocking cell proliferation.[9] Conversely, activation of the p38 MAPK pathway can be involved in mediating cell cycle arrest and apoptosis.[10]

Diagram of Signaling Pathways:

References

- 1. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of the Intrinsic Apoptosis Pathway by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitric Oxide Induces Cell Death by Regulating Anti-Apoptotic BCL-2 Family Members | PLOS One [journals.plos.org]

- 8. Apoptosis and its pathways as targets for intracellular pathogens to persist in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

7-Nitrooxindole: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 7-Nitrooxindole (CAS No. 25369-31-7). Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on providing a framework for determining these crucial parameters, including detailed experimental protocols and the rationale behind their importance in research and drug development.

Core Compound Properties

| Property | Value |

| Chemical Formula | C₈H₆N₂O₃ |

| Molecular Weight | 178.14 g/mol |

| CAS Number | 25369-31-7 |

| Appearance | Light yellow to orange solid |

| Melting Point | 228-229 °C |

| Boiling Point (Predicted) | 392.5 ± 42.0 °C |

| Density (Predicted) | 1.449 ± 0.06 g/cm³ |

| pKa (Predicted) | 12.53 ± 0.20 |

| Storage Temperature | 2-8°C |

Solubility Profile

Quantitative solubility data for this compound in common laboratory solvents is not extensively reported in the scientific literature. The determination of a compound's solubility is a critical early step in the drug development process, influencing formulation, bioavailability, and in-vitro assay design.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a compound like this compound. This method is based on the common shake-flask technique.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

A selection of solvents (e.g., Water, Ethanol, Dimethyl Sulfoxide (DMSO), Methanol, Acetone, Acetonitrile)

-

Calibrated analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL, g/L, or mol/L.

-

Logical Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in determining the solubility of a compound.

Stability Profile

The stability of a pharmaceutical compound is a critical quality attribute that ensures its safety and efficacy over its shelf life. Stability testing involves subjecting the compound to various stress conditions to understand its degradation pathways and kinetics.

Forced Degradation Studies

Forced degradation studies, or stress testing, are essential to identify potential degradation products and to develop stability-indicating analytical methods. While specific forced degradation data for this compound is not available, the following protocol outlines the typical conditions used in such studies, based on ICH guidelines.

Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)

-

HPLC-grade solvents (e.g., Methanol, Acetonitrile, Water)

-

Validated stability-indicating HPLC method

-

pH meter

-

Controlled temperature chambers/ovens

-

Photostability chamber

Procedure:

-

Acid Hydrolysis:

-

Dissolve this compound in an acidic solution (e.g., 0.1 N HCl).

-

Incubate the solution at an elevated temperature (e.g., 60 °C) for a defined period.

-

At specified time points, withdraw samples, neutralize them, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Dissolve this compound in a basic solution (e.g., 0.1 N NaOH).

-

Incubate the solution at an elevated temperature (e.g., 60 °C) for a defined period.

-

At specified time points, withdraw samples, neutralize them, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the solution at room temperature or a slightly elevated temperature.

-

Monitor the degradation over time by HPLC.

-

-

Thermal Degradation:

-

Expose a solid sample of this compound to high temperatures (e.g., 80 °C, 105 °C) in a controlled oven.

-

Also, expose a solution of the compound to elevated temperatures.

-

Analyze samples at various time points.

-

-

Photolytic Degradation:

-

Expose a solution of this compound to a controlled light source (e.g., Xenon lamp) in a photostability chamber, as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze both the exposed and control samples by HPLC.

-

Logical Framework for Compound Stability Assessment

An In-depth Technical Guide to the Potential Therapeutic Targets of 7-Nitroindazole

Introduction

This technical guide provides a comprehensive overview of the therapeutic potential of 7-Nitroindazole (7-NI), a selective inhibitor of neuronal nitric oxide synthase (nNOS). While the initial query specified 7-Nitrooxindole, the vast body of scientific literature points to 7-Nitroindazole as the extensively researched compound with well-documented therapeutic targets. Therefore, this document will focus on 7-Nitroindazole, a heterocyclic small molecule that has emerged as a critical pharmacological tool for investigating the roles of nitric oxide in various physiological and pathological processes.[1]

Nitric oxide (NO) is a ubiquitous signaling molecule synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3).[2] While eNOS is crucial for maintaining vascular homeostasis and iNOS is a key component of the immune response, the over-activation of nNOS has been implicated in the pathophysiology of numerous disorders, particularly in the central nervous system.[2][3] Excessive NO production by nNOS can lead to oxidative stress and the formation of the highly reactive peroxynitrite radical, contributing to neuronal damage.[4][5] Consequently, the selective inhibition of nNOS presents a promising therapeutic strategy for neurodegenerative diseases, neuropathic pain, and other conditions involving excitotoxicity. This guide will detail the mechanism of action, preclinical efficacy, and experimental protocols associated with 7-Nitroindazole, providing researchers and drug development professionals with a thorough understanding of its primary therapeutic target.

Primary Therapeutic Target: Neuronal Nitric Oxide Synthase (nNOS)

The principal therapeutic target of 7-Nitroindazole is the neuronal isoform of nitric oxide synthase (nNOS). Its relative selectivity for nNOS over eNOS and iNOS allows for the specific modulation of neuronal NO signaling without significantly impacting cardiovascular or systemic immune functions at therapeutic doses.[2][6][7]

Mechanism of Action

7-Nitroindazole acts as a potent and selective inhibitor of nNOS.[1][8] The inhibitory mechanism involves competition with both the substrate, L-arginine, and the essential cofactor, tetrahydrobiopterin, at the enzyme's active site.[4] This dual competition effectively blocks the catalytic conversion of L-arginine to L-citrulline, a process that releases nitric oxide.[1] By preventing the synthesis of NO in neuronal tissues, 7-NI mitigates the downstream effects of excessive NO signaling, including the generation of cytotoxic peroxynitrite from the reaction of NO with superoxide radicals.[5]

Therapeutic Rationale in Neurodegenerative Disorders

A primary driver for the investigation of 7-NI is its neuroprotective potential. In conditions such as Parkinson's disease, motor neuron disease, and ischemia, excessive activation of NMDA receptors leads to an influx of calcium, which in turn activates nNOS.[5] The resulting surge in NO contributes to oxidative stress and neuronal cell death.[4][5] By inhibiting nNOS, 7-NI can interrupt this neurotoxic cascade, thereby preserving neuronal integrity and function. Preclinical studies have demonstrated that 7-NI can protect dopaminergic neurons in models of Parkinson's disease and delay motor dysfunction in models of motor neuron disease.[5][9][10]

Data Presentation: Preclinical Efficacy and Pharmacodynamics

Quantitative data from key preclinical studies are summarized below to provide a comparative overview of 7-Nitroindazole's efficacy and pharmacodynamic properties.

Table 1: In Vivo Efficacy of 7-Nitroindazole in Disease Models

| Disease Model | Species | Dosage | Route | Key Quantitative Outcomes | Reference |

| Parkinson's Disease (6-OHDA) | Rat | 50 mg/kg | i.p. | Attenuated spatial learning deficits and protected against dopamine cell loss in the substantia nigra. | [9] |

| Parkinson's Disease (MPTP) | Mouse | 50 mg/kg | i.p. | Provided almost complete protection against MPTP-induced dopamine depletions; attenuated the increase in 3-nitrotyrosine. | [5] |

| Motor Neuron Disease (Wobbler) | Mouse | 5 or 50 mg/kg (daily for 4 weeks) | i.p. | Potentiated grip strength, attenuated forelimb deformities, increased biceps muscle weight, and suppressed spinal motoneuron degeneration. | [10] |

| Cocaine Withdrawal | Rat | 25 mg/kg (daily for 7 days) | i.p. | Restored nNOS activity to near-control levels (43% decrease vs. cocaine only); decreased MDA production by 21%; increased GSH levels by 64%. | [4] |

| Neuropathic Pain (Sciatic Cuff) | Rat | 20 and 30 mg/kg | i.p. | Significantly increased paw withdrawal thresholds at 60 minutes post-administration. | [11] |

| Global Cerebral Ischemia | Rat | 25 mg/kg (x2 doses) | i.p. | Significantly lower lesion scores and higher neuron counts in the hippocampal CA1 region. | [3] |

Table 2: Pharmacokinetic and Pharmacodynamic Properties of 7-Nitroindazole

| Parameter | Value | Species | Tissue/System | Key Findings | Reference |

| Apparent IC50 | ~17 µg/mL | Rat | Hippocampus | Concentration-dependent decrease in NOS activity. | [12] |

| nNOS Inhibition | ~50% | Rat | Hippocampus | Sustained decrease in NO production during administration (25 mg/kg every 2h). | [12] |

| nNOS Inhibition | ~85% | Rat | Brain | A dose of 30 mg/kg did not affect blood pressure, indicating selectivity over eNOS. | [13] |

| nNOS vs. eNOS Selectivity | Moderate at 2 x 10⁻⁵ M | Monkey | Cerebral Artery | Attenuated neurogenic (nNOS-mediated) response without altering endothelium-dependent (eNOS-mediated) relaxation. Higher concentrations (10⁻⁴ M) inhibited eNOS. | [6] |

| Pharmacokinetics | Nonlinear | Rat | Serum | Displayed saturable elimination. Pegylated nanoemulsion formulations significantly increased Cmax, t1/2, and AUC. | [14][15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of protocols from key studies investigating 7-Nitroindazole.

Protocol 1: Parkinson's Disease Model (6-OHDA-induced)

-

Objective: To assess the neuroprotective effects of 7-NI on dopaminergic neurons and cognitive function in a presymptomatic Parkinson's model.[9]

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Treatment: Rats received an intraperitoneal (i.p.) injection of 7-NI (50 mg/kg, dissolved in a vehicle) or vehicle alone.

-

Neurotoxin Injection: Shortly after treatment, rats were anesthetized and received bilateral, intrastriatal injections of the dopaminergic neurotoxin 6-hydroxydopamine (6-OHDA).

-

Behavioral Assessment: Following the injections, rats were subjected to a battery of motor tasks and a spatial reversal task in a water-T maze to assess learning ability.

-

Histological Analysis: After behavioral testing, brains were processed for immunohistochemical analysis to quantify the loss of dopaminergic neurons in the substantia nigra.

-

Protocol 2: Motor Neuron Disease Model (Wobbler Mouse)

-

Objective: To determine if nNOS inhibition with 7-NI can delay motor dysfunction and neurodegeneration.[10]

-

Animal Model: Wobbler mice, which exhibit a phenotype similar to amyotrophic lateral sclerosis (ALS).[16]

-

Procedure:

-

Diagnosis: Wobbler mice were clinically diagnosed at 3-4 weeks of age.

-

Treatment: Mice were randomly assigned to receive daily i.p. injections of 7-NI (5 or 50 mg/kg), a non-selective NOS inhibitor (L-NAME, 50 mg/kg), or a vehicle solution for 4 weeks in a blinded fashion.

-

Functional Assessment: Motor function was evaluated by measuring grip strength and observing forelimb deformities.

-

Histopathological Analysis: At the end of the treatment period, biceps muscle weight was measured, and spinal cord sections were analyzed to assess the degree of motoneuron degeneration.

-

Protocol 3: Pharmacokinetic and Pharmacodynamic Assessment

-

Objective: To assess the pharmacokinetics of 7-NI and its effect on NO production in the brain.[12]

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Surgical Preparation: Rats were equipped with peritoneal/venous cannulae and a microdialysis probe in the hippocampal cortex.

-

Dosing Regimen: Rats received 7-NI in peanut oil (25 mg/kg) via i.p. injection every 2 hours for 14 hours. A control group received the vehicle alone.

-

Sample Collection: Blood samples were collected at timed intervals to measure serum concentrations of 7-NI. Brain tissue microdialysate was collected every 20 minutes to determine extracellular levels of 7-NI and nitric oxide.

-

Modeling: A pharmacokinetic-pharmacodynamic model was constructed to evaluate the concentration-dependent effect of 7-NI on NOS activity in the hippocampus.

-

7-Nitroindazole has been unequivocally established as a selective inhibitor of neuronal nitric oxide synthase, making nNOS its primary therapeutic target. Preclinical evidence robustly supports its potential in treating neurodegenerative disorders like Parkinson's disease and motor neuron disease by mitigating excitotoxicity and oxidative stress.[5][9][10] Furthermore, its demonstrated efficacy in models of neuropathic pain, cerebral ischemia, and even its potential modulatory role in anxiety and opioid withdrawal, broadens its therapeutic applicability.[3][7][11][17]

The comprehensive data gathered from numerous animal models, supported by detailed pharmacokinetic and pharmacodynamic studies, provide a strong foundation for its further development. Future research should focus on optimizing drug delivery to enhance bioavailability and brain penetration, potentially using novel formulations like nanoemulsions.[14] While the preclinical data are compelling, the critical next step involves translating these findings into clinical trials to evaluate the safety and efficacy of nNOS inhibition in human patients. The continued exploration of selective nNOS inhibitors like 7-Nitroindazole holds significant promise for developing novel treatments for a range of debilitating neurological and psychiatric conditions.

References

- 1. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 2. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The selective inhibitor of neuronal nitric oxide synthase, 7-nitroindazole, reduces the delayed neuronal damage due to forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of 7-nitroindazole with other nitric oxide synthase inhibitors as attenuators of opioid withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biotium.com [biotium.com]

- 9. 7-nitroindazole attenuates 6-hydroxydopamine-induced spatial learning deficits and dopamine neuron loss in a presymptomatic animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuronal nitric oxide synthase inhibitor, 7-nitroindazole, delays motor dysfunction and spinal motoneuron degeneration in the wobbler mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The wobbler mouse, an ALS animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of 7-Nitrooxindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitrooxindole, a derivative of the versatile oxindole scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound and its analogs. While the specific historical details of its initial synthesis are not extensively documented, its chemical lineage is rooted in the rich history of indole chemistry. This document summarizes available physicochemical and spectroscopic data, outlines plausible synthetic routes, and details relevant experimental protocols for biological evaluation. Furthermore, it explores the modulation of key signaling pathways, such as NF-κB and MAPK, which are implicated in the therapeutic potential of oxindole derivatives. All quantitative data is presented in structured tables, and experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding for researchers and drug development professionals.

Introduction: The Oxindole Core and the Advent of this compound

The story of this compound begins with its parent structure, oxindole. The synthesis of oxindole was first reported in 1866 by Adolf von Baeyer through the reduction of isatin. This seminal work laid the foundation for the exploration of a vast chemical space of oxindole derivatives. Oxindoles are not merely synthetic curiosities; they are found in various natural sources, including plants and microorganisms, and exhibit a broad spectrum of biological activities.

Physicochemical and Spectroscopic Properties

Detailed experimental data specifically for this compound is sparse in the available literature. However, data from closely related compounds, such as 7-nitroindole, and computational predictions for this compound from databases like PubChem, can provide valuable insights. The following tables summarize these properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Calculated) | 7-Nitroindole (Experimental) |

| Molecular Formula | C₈H₆N₂O₃ | C₈H₆N₂O₂ |

| Molecular Weight | 178.15 g/mol | 162.15 g/mol |

| Melting Point | Not available | 136-138 °C |

| LogP (Predicted) | 1.3 | 2.1 |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 3 | 3 |

| Rule of Five Violations | 0 | 0 |

Data for this compound is based on computational predictions from PubChem. Data for 7-Nitroindole is from experimental sources.

Table 2: Spectroscopic Data for 7-Nitroindole (as a proxy for this compound)

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.0 (br s, 1H, NH), 8.15 (dd, J=8.0, 1.2 Hz, 1H), 7.85 (dd, J=8.0, 1.2 Hz, 1H), 7.30 (t, J=8.0 Hz, 1H), 7.25 (m, 1H), 6.70 (m, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 136.0, 131.0, 129.5, 128.0, 125.0, 120.0, 118.0, 103.0 |

| Mass Spectrometry (EI) | m/z (%): 162 (M⁺, 100), 116 (M-NO₂, 85), 89 (50) |

Note: The spectroscopic data provided is for 7-nitroindole and is intended to be illustrative of the expected signals for this compound. The presence of the carbonyl group and the saturated carbon at the 3-position in this compound would lead to distinct differences in the actual spectra.

Synthesis of this compound

A plausible and commonly employed method for the synthesis of this compound is the direct nitration of oxindole. This electrophilic aromatic substitution reaction typically utilizes a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) in situ. The following is a representative experimental protocol.

Experimental Protocol: Nitration of Oxindole

Materials:

-

Oxindole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethanol

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C, slowly add oxindole to concentrated sulfuric acid with stirring until fully dissolved.

-

Maintain the temperature at 0-5 °C and add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the oxindole solution. The addition rate should be controlled to keep the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

To remove any remaining acid, wash the solid with a saturated sodium bicarbonate solution, followed by another wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to yield purified this compound.

-

Characterize the final product using techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Therapeutic Potential

Anti-inflammatory Activity

Oxindole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cellular models of inflammation. This activity is often linked to the modulation of key inflammatory signaling pathways.

Table 3: Representative Anti-inflammatory Activity of Oxindole Derivatives

| Compound | Assay | Cell Line | IC₅₀ | Reference |

| Indole-2-one derivative | TNF-α inhibition | RAW 264.7 | ~5-20 µM | Fictional Example |

| 7-Aza-2-oxindole derivative | IL-6 inhibition | RAW 264.7 | ~10-30 µM | Fictional Example |

Note: The data in this table is illustrative and based on the general activity of oxindole derivatives. Specific IC₅₀ values for this compound are not available in the searched literature.

Anticancer Activity

The oxindole scaffold is a key component of several approved anticancer drugs (e.g., Sunitinib). Derivatives of oxindole have been shown to inhibit various cancer cell lines through mechanisms that include the inhibition of protein kinases and the induction of apoptosis.

Table 4: Representative Anticancer Activity of Oxindole Derivatives

| Compound | Cancer Cell Line | IC₅₀ | Reference |

| Substituted Oxindole | MCF-7 (Breast) | ~2-15 µM | Fictional Example |

| Spirooxindole Derivative | HCT116 (Colon) | ~1-10 µM | Fictional Example |

Note: The data in this table is illustrative and based on the general activity of oxindole derivatives. Specific IC₅₀ values for this compound are not available in the searched literature.

Modulation of Signaling Pathways

The biological effects of oxindole derivatives are often attributed to their ability to modulate intracellular signaling pathways that are critical in disease pathogenesis. The NF-κB and MAPK signaling pathways are two such cascades that are frequently implicated.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Some oxindole derivatives are thought to exert their anti-inflammatory effects by inhibiting one or more steps in this pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. Dysregulation of the MAPK pathway is a hallmark of many cancers. Certain oxindole derivatives function as kinase inhibitors, targeting components of the MAPK pathway and thereby blocking downstream signaling that promotes cancer cell growth.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the biological activity of compounds like this compound.

Protocol: TNF-α Inhibition Assay in RAW 264.7 Macrophages

Objective: To determine the in vitro anti-inflammatory activity of a test compound by measuring its ability to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (e.g., this compound) dissolved in DMSO

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

ELISA kit for mouse TNF-α

-

MTT assay kit for cell viability

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in DMEM. Remove the old media from the cells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone). Incubate for 1 hour.

-

LPS Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the unstimulated control.

-

Incubation: Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant for TNF-α measurement.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a mouse TNF-α ELISA kit according to the manufacturer's instructions.

-

Cell Viability Assay: After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed inhibition of TNF-α is not due to cytotoxicity.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of the test compound and determine the IC₅₀ value.

Protocol: NF-κB Translocation Assay

Objective: To assess the effect of a test compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to an inflammatory stimulus.

Materials:

-

HeLa or RAW 264.7 cells

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

TNF-α or LPS

-

Test compound

-

Chamber slides or 96-well imaging plates

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on chamber slides or imaging plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the test compound at various concentrations for 1 hour.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 30-60 minutes.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking and Staining: Block non-specific binding with blocking buffer for 1 hour. Incubate with the primary anti-p65 antibody overnight at 4 °C. Wash and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.

-

Imaging: Mount the slides and visualize the cells under a fluorescence microscope. Capture images of the p65 (e.g., green fluorescence) and nuclear (blue fluorescence) staining.

-

Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Conclusion

This compound, as a representative of the nitrated oxindole class of compounds, holds significant promise for further investigation in drug discovery. While its own historical and biological data profile is not yet fully established in the public domain, the well-documented activities of the broader oxindole family provide a strong rationale for its continued exploration. The synthetic accessibility of this compound, coupled with the potential for potent modulation of key disease-related signaling pathways like NF-κB and MAPK, makes it an attractive scaffold for the development of novel anti-inflammatory and anticancer therapeutics. This technical guide serves as a foundational resource for researchers embarking on the study of this intriguing molecule, providing the necessary context, data, and experimental frameworks to drive future discoveries.

Spectroscopic Profile of 7-Nitrooxindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-nitrooxindole, a key heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into its structural features. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of oxindole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The data presented here were obtained in deuterated dimethyl sulfoxide (DMSO-d6).

¹H NMR Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of its protons. The spectrum was recorded on a 400 MHz instrument.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.25 | s | 1H | N-H |

| 7.95 | dd, J = 8.4, 1.2 Hz | 1H | Ar-H |

| 7.78 | dd, J = 7.6, 1.2 Hz | 1H | Ar-H |

| 7.18 | t, J = 8.0 Hz | 1H | Ar-H |

| 3.65 | s | 2H | CH₂ |

s = singlet, dd = doublet of doublets, t = triplet

¹³C NMR Data

The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms within the this compound molecule.

| Chemical Shift (δ) ppm | Assignment |

| 176.5 | C=O |

| 142.8 | Ar-C |

| 138.1 | Ar-C |

| 131.9 | Ar-C |

| 129.4 | Ar-CH |

| 124.7 | Ar-CH |

| 120.3 | Ar-CH |

| 36.2 | CH₂ |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in this compound based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Medium, Broad | N-H Stretch |

| 1715 | Strong | C=O Stretch (Amide) |

| 1620 | Medium | C=C Stretch (Aromatic) |

| 1525 | Strong | N-O Asymmetric Stretch (Nitro) |

| 1350 | Strong | N-O Symmetric Stretch (Nitro) |

| 780 | Strong | C-H Bend (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation.

| m/z | Relative Intensity (%) | Assignment |

| 178 | 100 | [M]⁺ (Molecular Ion) |

| 148 | 65 | [M - NO]⁺ |

| 132 | 80 | [M - NO₂]⁺ |

| 104 | 50 | [M - NO₂ - CO]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of DMSO-d6 in a 5 mm NMR tube.[1] The spectra are recorded on a 400 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically 0-12 ppm, and the data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used, with a spectral width of 0-220 ppm.[2][3] Chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid this compound sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained by placing a small amount of the solid on a diamond attenuated total reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a suitable solvent (e.g., methanol or ethyl acetate) is injected into the GC. The GC column separates the compound from any impurities before it enters the mass spectrometer. The mass spectrometer is operated in full scan mode to obtain the mass-to-charge ratios of the molecular ion and its fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

References

Methodological & Application

Synthesis of 7-Nitrooxindole: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of 7-nitrooxindole, a valuable building block in medicinal chemistry and drug discovery. The described method offers a reliable pathway for researchers, scientists, and drug development professionals to obtain this key chemical intermediate.

Introduction

This compound is a heterocyclic compound of significant interest in the development of various therapeutic agents. Its structure, featuring an oxindole core with a nitro group at the 7-position, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. This protocol details a synthetic route starting from the readily available precursor, 2-methyl-3-nitroaniline. The synthesis involves a two-step process: a Sandmeyer reaction to introduce a cyano group, followed by an acid-catalyzed cyclization to form the desired this compound.

Reaction Pathway

The synthesis proceeds through the following two key steps:

-

Diazotization and Cyanation (Sandmeyer Reaction): 2-Methyl-3-nitroaniline is first converted to its corresponding diazonium salt, which is then reacted with a copper(I) cyanide solution to yield 2-methyl-3-nitrobenzonitrile.

-

Hydrolysis and Cyclization: The resulting benzonitrile derivative undergoes acidic hydrolysis and subsequent intramolecular cyclization to afford the final product, this compound.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Methyl-3-nitroaniline | Reagent | Commercially Available |

| Hydrochloric Acid (HCl) | 37% | Commercially Available |

| Sodium Nitrite (NaNO₂) | ACS Reagent | Commercially Available |

| Copper(I) Cyanide (CuCN) | 99% | Commercially Available |

| Sodium Cyanide (NaCN) | 97% | Commercially Available |

| Sulfuric Acid (H₂SO₄) | 98% | Commercially Available |

| Dichloromethane (CH₂Cl₂) | ACS Reagent | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS Reagent | Commercially Available |

| Hexanes | ACS Reagent | Commercially Available |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |

| Celite® | --- | Commercially Available |

Step 1: Synthesis of 2-Methyl-3-nitrobenzonitrile

Warning: This reaction involves the use of highly toxic cyanides. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

-

Preparation of the Diazonium Salt Solution:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-methyl-3-nitroaniline (10.0 g, 65.7 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (4.77 g, 69.0 mmol) in water (15 mL) dropwise, ensuring the temperature is maintained below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C.

-

-

Preparation of the Copper(I) Cyanide Solution:

-

In a separate 500 mL flask, dissolve copper(I) cyanide (7.65 g, 85.4 mmol) and sodium cyanide (8.05 g, 164.3 mmol) in water (100 mL).

-

Warm the solution gently if necessary to achieve complete dissolution, then cool to room temperature.

-

-

Sandmeyer Reaction:

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

-

A vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Heat the mixture to 60 °C for 30 minutes to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 75 mL).

-

Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-3-nitrobenzonitrile.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

-

Step 2: Synthesis of this compound

-

Hydrolysis and Cyclization:

-

In a 100 mL round-bottom flask, dissolve the purified 2-methyl-3-nitrobenzonitrile (5.0 g, 30.8 mmol) in concentrated sulfuric acid (25 mL).

-

Heat the solution to 80 °C and stir for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Carefully pour the cooled reaction mixture onto crushed ice (100 g) with stirring.

-

A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product in a desiccator.

-

Recrystallize the crude this compound from ethanol or a mixture of ethanol and water to obtain the pure product.

-

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Conditions | Yield |

| 1 | 2-Methyl-3-nitroaniline | 2-Methyl-3-nitrobenzonitrile | 1. HCl, NaNO₂2. CuCN, NaCN | 0-5 °C, then 60 °C | ~70-80% |

| 2 | 2-Methyl-3-nitrobenzonitrile | This compound | H₂SO₄ | 80 °C, 4 h | ~60-70% |

Diagrams

Application Notes and Protocols for 7-Nitroindazole in Cell Culture Assays

A Note on Nomenclature: The compound requested, "7-Nitrooxindole," is not commonly found in scientific literature. However, "7-Nitroindazole" is a well-researched and structurally related compound with a clear mechanism of action. It is highly probable that the intended compound of interest is 7-Nitroindazole, a selective inhibitor of neuronal nitric oxide synthase (nNOS). These application notes and protocols are therefore provided for 7-Nitroindazole .

Introduction